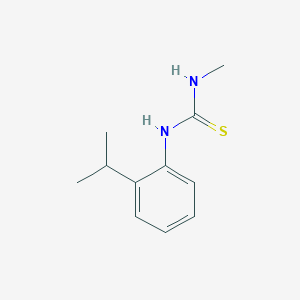
N-(2-isopropylphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-N'-methylthiourea (IMTU) is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the class of thiourea derivatives and has been studied for its various biological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea is not fully understood. However, it has been suggested that N-(2-isopropylphenyl)-N'-methylthiourea may act on various cellular pathways such as oxidative stress, inflammation, and apoptosis. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It also has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-methylthiourea has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It also has been reported to regulate glucose metabolism and improve insulin sensitivity. Furthermore, N-(2-isopropylphenyl)-N'-methylthiourea has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It also has low toxicity and can be used at a wide range of concentrations. However, one limitation of N-(2-isopropylphenyl)-N'-methylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-isopropylphenyl)-N'-methylthiourea. One area of interest is its potential therapeutic effects in cancer treatment. Further research is needed to determine the exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea in inducing apoptosis in cancer cells. Another area of interest is its potential neuroprotective effects in neurodegenerative disorders. Future studies could investigate the use of N-(2-isopropylphenyl)-N'-methylthiourea as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)-N'-methylthiourea in animal models and clinical trials.
In conclusion, N-(2-isopropylphenyl)-N'-methylthiourea is a promising compound for scientific research. It has potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments, but also has limitations. Further research is needed to determine the full potential of N-(2-isopropylphenyl)-N'-methylthiourea in scientific research.
Méthodes De Synthèse
N-(2-isopropylphenyl)-N'-methylthiourea can be synthesized by reacting 2-isopropylphenylisothiocyanate with methylamine. The resulting compound is then purified through recrystallization. The yield of this method is reported to be around 70%.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. In addition, N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-3-(2-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCHIUZRCXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-propan-2-ylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

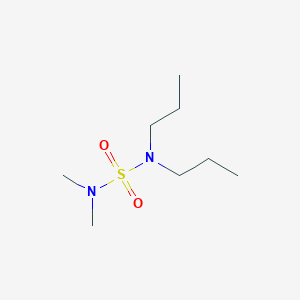
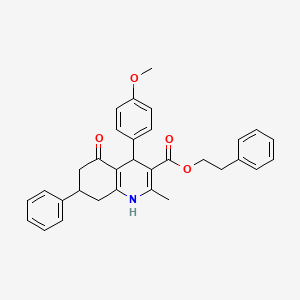
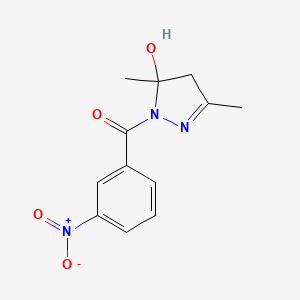
![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5058199.png)
![5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5058205.png)
![4-[(1-{4-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5058209.png)
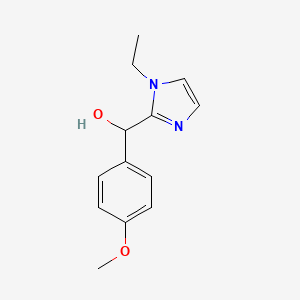

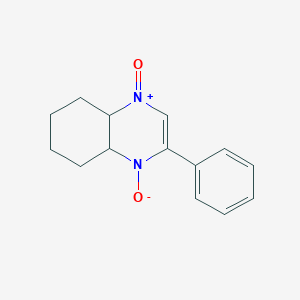
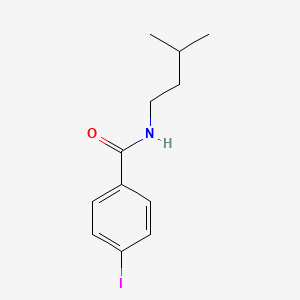
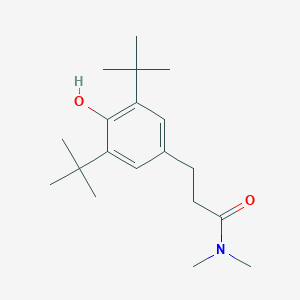
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)